molecular formula C11H15FO3 B1443056 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol CAS No. 1354950-29-0

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol

Cat. No.: B1443056
CAS No.: 1354950-29-0
M. Wt: 214.23 g/mol
InChI Key: FOMYCDKDGUYSTJ-UHFFFAOYSA-N
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Description

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C11H15FO3. It is a fluorinated phenyl ethanol derivative, characterized by the presence of a fluoro group and a methoxyethoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Reduction: The final step involves the reduction of the intermediate product to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The methoxyethoxy group may influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol is unique due to the presence of both the fluoro and methoxyethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5,8,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMYCDKDGUYSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203267
Record name Benzenemethanol, 2-fluoro-6-(2-methoxyethoxy)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-29-0
Record name Benzenemethanol, 2-fluoro-6-(2-methoxyethoxy)-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-fluoro-6-(2-methoxyethoxy)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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